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Introduction
Elvitegravir, also known as JTK-303 or GS-9137, is a potent integrase strand transfer inhibitor

(INSTI) used in the treatment of HIV-1 infection.[1][2] Developed by Gilead Sciences under

license from Japan Tobacco, it is a key component of several combination antiretroviral

therapies.[3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, which is crucial for

the integration of viral DNA into the host cell's genome, thereby halting viral replication.[1] This

technical guide provides a comprehensive overview of the chemical synthesis of Elvitegravir, its

physicochemical and pharmacological properties, and detailed experimental protocols.

Physicochemical and Pharmacological Properties
Elvitegravir is a quinolone derivative with the chemical name 6-[(3-chloro-2-

fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-

carboxylic acid.[2][4] It is a white to pale yellow powder with low aqueous solubility.[5][6]

Mechanism of Action
Elvitegravir is an HIV-1 integrase strand transfer inhibitor. Integrase is an essential enzyme for

viral replication, and by inhibiting it, Elvitegravir prevents the integration of viral DNA into the

host genome. This action blocks the formation of the HIV-1 provirus and halts the propagation

of the viral infection.[1]
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Pharmacokinetics
The pharmacokinetic profile of Elvitegravir is characterized by its metabolism primarily through

cytochrome P450 3A (CYP3A) enzymes.[7] To enhance its systemic exposure and prolong its

half-life, Elvitegravir is co-administered with a pharmacokinetic booster such as ritonavir or

cobicistat, which are strong CYP3A inhibitors.[7][8] This boosting allows for a once-daily dosing

regimen.[7]

Table 1: Physicochemical Properties of Elvitegravir

Property Value Reference

Molecular Formula C₂₃H₂₃ClFNO₅ [2][4]

Molecular Weight 447.88 g/mol [2]

CAS Number 697761-98-1 [4]

Appearance White to pale yellow powder [5][6]

Water Solubility < 0.5 µg/mL at 20 °C [6]

logP 4.5 [6]

pKa 6.6 [6]

Table 2: Pharmacokinetic Properties of Elvitegravir (Boosted)

Parameter Value Reference

Bioavailability Increased with food [8]

Protein Binding 98-99% [8]

Metabolism

Primarily CYP3A oxidation,

secondarily UGT1A1/3

glucuronidation

[1]

Elimination Half-life Approximately 12.9 hours [6]

Excretion
~94.8% in feces, ~6.7% in

urine
[1][6]
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Chemical Synthesis
The synthesis of Elvitegravir is a multi-step process that involves the construction of the core

quinolone ring system followed by the introduction of the necessary side chains. Several

synthetic routes have been described in the patent literature. A representative synthesis is

outlined below, starting from 2,4-dimethoxybenzoic acid.[9][10]
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Intermediate Formation

Enamine Formation Quinolone Core Synthesis Final Steps
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A representative synthetic workflow for Elvitegravir.

Experimental Protocols
Representative Synthesis of a Key Quinolone
Intermediate
The following is a representative protocol synthesized from patent literature and may require

optimization.

Step 1: Synthesis of the β-Ketoester Intermediate

To a solution of a substituted methyl benzoate derivative (1 equivalent) in an anhydrous

solvent such as tetrahydrofuran (THF), add a suitable base like lithium diisopropylamide

(LDA) at a low temperature (e.g., -78 °C).

Slowly add a malonate derivative, such as dimethyl malonate (1.2 equivalents).

Allow the reaction to warm to room temperature and stir until completion, as monitored by

thin-layer chromatography (TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the β-ketoester intermediate.

Step 2: Formation of the Enamine Intermediate

Dissolve the β-ketoester intermediate (1 equivalent) and (S)-(+)-valinol (1.1 equivalents) in a

suitable solvent like toluene.

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the mixture.

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

Upon completion, cool the reaction mixture and concentrate under reduced pressure to

remove the solvent. The resulting crude enamine intermediate may be used in the next step

without further purification.

Step 3: Cyclization to the Quinolone Core

Dissolve the crude enamine intermediate in a high-boiling point solvent such as diphenyl

ether.

Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and purify the product by crystallization or column chromatography

to obtain the quinolone core.

HIV-1 Integrase Inhibition Assay
This protocol is adapted from a commercially available HIV-1 integrase assay kit and serves as

a general guideline.[11]
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Plate Preparation: Coat a 96-well plate with the donor substrate DNA and incubate. Wash

the plate to remove unbound DNA and then add a blocking solution to prevent non-specific

binding.

Enzyme Incubation: Add the HIV-1 integrase enzyme to the wells and incubate to allow

binding to the donor DNA.

Inhibitor Addition: Add serial dilutions of Elvitegravir (or other test compounds) to the wells

and incubate.

Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target substrate

DNA.

Detection: After incubation, wash the plate and add an antibody conjugate that specifically

detects the integrated DNA. Add a substrate for the enzyme-linked antibody and measure

the resulting signal (e.g., absorbance) using a plate reader.

Data Analysis: Calculate the percent inhibition of integrase activity for each concentration of

Elvitegravir and determine the IC₅₀ value.

Mechanism of Action: HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action of Elvitegravir as an HIV-1 integrase

inhibitor.
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Elvitegravir inhibits the integration of viral DNA into the host genome.
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Conclusion
Elvitegravir is a significant advancement in antiretroviral therapy, offering a potent and well-

tolerated option for the treatment of HIV-1 infection. Its chemical synthesis, while complex, has

been optimized to allow for large-scale production. A thorough understanding of its

physicochemical properties, pharmacokinetic profile, and mechanism of action is essential for

its effective use in clinical practice and for the development of future integrase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10800869#elvitegravir-jtk-303-chemical-synthesis-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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